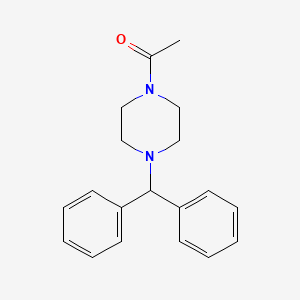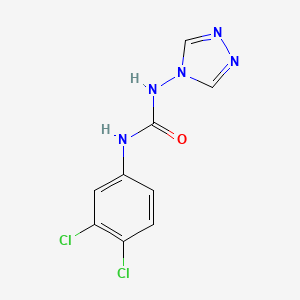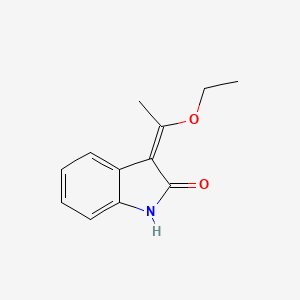![molecular formula C12H14N2O3 B5862632 ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate, also known as EPHA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. EPHA is a hydrazine derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to have antitumor activity, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antitumor activity, and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function, and has been studied for its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have antitumor activity in vitro, making it a potential candidate for the development of new drugs. Another advantage is that it has been shown to inhibit acetylcholinesterase activity, which can improve cognitive function. However, one limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that the toxicity of this compound has not been fully studied, and further research is needed to determine its safety for use in humans.
Direcciones Futuras
There are several future directions for research on ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Further research is needed to determine the mechanism of action of this compound, and to determine its safety for use in humans. Another area of interest is in the synthesis of new derivatives of this compound, in order to improve its efficacy and safety. Overall, further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
There have been several methods used to synthesize ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate. One method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of ethyl oxoacetate with phenylhydrazine in the presence of acetic acid. The yield of this compound using these methods has been reported to be between 75-90%.
Aplicaciones Científicas De Investigación
Ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs. This compound has been shown to have antitumor activity in vitro, and has been studied for its potential use in the treatment of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Propiedades
IUPAC Name |
ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(15)14-13-9(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWHQYIHODUTTD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN=C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)N/N=C(\C)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)


![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)

![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)